1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene
Description
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Properties
IUPAC Name |
1-(4-bromophenoxy)-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSWPTPIDDAPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.
- Molecular Formula : C6H3BrFNO2
- Molecular Weight : 220.00 g/mol
- Structure : The compound features a bromophenoxy group, a fluorine atom, and a nitro group, which contribute to its reactivity and biological interactions.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially acting as an inhibitor or modulator. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components.
- Halogen Bonding : The presence of bromine and fluorine allows for halogen bonding, which can enhance binding affinity to proteins and enzymes, influencing biological pathways .
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, providing avenues for further functionalization and study of biological effects.
Biological Activity
Research indicates that this compound has several promising biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, nitro-containing derivatives have been noted for their effectiveness against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) due to their ability to inhibit cell wall synthesis .
Case Studies
Several studies highlight the biological implications of similar compounds:
-
Study on Nitrostyrene Derivatives :
Compound Reactivity (Conversion %) Anticancer Activity (IC50 μM) 1-Nitrostyrene 85% 10.5 4-Bromo-1-nitrostyrene 69% 15.0 This compound TBD TBD -
Study on Fluorinated Compounds :
- Fluorinated compounds have been studied for their enhanced metabolic stability and lipophilicity, which improve their interaction with biological membranes. This suggests that this compound may also exhibit similar properties.
Comparative Analysis
When compared to similar compounds, such as 1-(difluoromethyl)-4-fluoro-2-nitrobenzene, the unique arrangement of substituents in this compound may impart distinct chemical properties that influence its biological activity.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| 1-(difluoromethyl)-4-fluoro-2-nitrobenzene | 20 | 12 |
| This compound | TBD | TBD |
Scientific Research Applications
Organic Synthesis
1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution makes it valuable for creating diverse chemical entities, including pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Pharmaceuticals | Used to synthesize anti-inflammatory drugs and other therapeutic agents. |
| Agrochemicals | Acts as an intermediate in the production of herbicides and pesticides. |
| Dyes and Pigments | Utilized in the formulation of colorants due to its stable aromatic structure. |
Biological Studies
The compound has been studied for its interactions with biological systems. Its functional groups allow it to inhibit certain enzymes or modulate biological pathways.
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, making them candidates for drug development.
- Cellular Interaction Studies : Investigations into how this compound interacts with cellular components can provide insights into its potential therapeutic effects.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research indicated that similar nitro-substituted compounds displayed significant antimicrobial activity, paving the way for further exploration of this compound in developing new antibiotics.
- Material Science Applications : Due to its stable structure, this compound has been investigated for use in polymer chemistry, contributing to the development of advanced materials with specific properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
